molecular formula C15H21N3O4S2 B2483416 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865160-46-9

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2483416
CAS RN: 865160-46-9
M. Wt: 371.47
InChI Key: BVEFMEWBYKUNLX-VKAVYKQESA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" often involves complex routes that may include cyclization, substitution, and functional group transformations. For instance, the creation of related thiazole and benzamide derivatives has been achieved through various synthetic strategies, highlighting the importance of precise reaction conditions and the use of specific reagents to achieve the desired molecular architecture (Yao-wu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" has been elucidated using techniques such as X-ray crystallography, which provides detailed information on the molecular conformation, crystal packing, and intermolecular interactions. These analyses reveal the importance of non-covalent interactions in determining the stability and properties of the compound. For example, studies have shown how hydrogen bonding and π-π interactions play critical roles in the molecular assembly and stability of related compounds (Chakraborty et al., 2007).

Chemical Reactions and Properties

The reactivity of "(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" and related molecules can be influenced by their functional groups, leading to various chemical transformations. Studies have explored the reactions of similar compounds, such as selective oxidations, reductions, and functional group interconversions, which are pivotal in modifying the chemical structure for desired properties or biological activities (Ohkata et al., 1985).

Scientific Research Applications

Sulfonamides in Drug Discovery

Sulfonamides are a key class of synthetic molecules with a wide array of pharmacological activities. They have been incorporated into various drugs used clinically, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors, showcasing their versatility and importance in therapeutic applications (Carta, Scozzafava, & Supuran, 2012). The sulfonamide moiety is central to the pharmacological profile of these compounds, contributing to their effectiveness across a range of conditions, from glaucoma and tumors to microbial infections.

Antitumor and Antiglaucoma Applications

Sulfonamides have shown significant antitumor activity, with novel drugs like apricoxib and pazopanib, which also incorporate this group, being developed for cancer treatment. Their mechanism often involves targeting specific enzymes or pathways critical for cancer cell survival and proliferation (Carta et al., 2012). Additionally, sulfonamide CAIs have been explored for their potential as selective antiglaucoma drugs, with research focusing on developing molecules that specifically target CA II for reducing intraocular pressure, as well as agents that can serve both as therapeutic and diagnostic tools for tumor-associated isoforms CA IX/XII (Carta et al., 2012).

Environmental Implications and Removal Techniques

Beyond therapeutic applications, sulfonamides like sulfamethoxazole, a persistent organic pollutant, have been the subject of environmental studies. Research has focused on their occurrence, fate, and removal from the environment, given their presence in water bodies due to pharmaceutical industry emissions and their transformation into various metabolites. Cleaner techniques such as adsorption, photocatalytic degradation, and advanced oxidation processes have been investigated for their removal, highlighting the environmental aspect of sulfonamide research and the need for sustainable management strategies (Prasannamedha & Kumar, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazol-2(3H)-one derivatives have shown cytotoxic and antibacterial activities .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-15(2,3)13(19)17-14-18(7-8-22-4)11-6-5-10(24(16,20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEFMEWBYKUNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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